N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-2-25-14-9-7-13(8-10-14)11-18(24)23-20-22-16(12-26-20)19-21-15-5-3-4-6-17(15)27-19/h3-10,12H,2,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWBBVOOYHJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and thiazole intermediates. One common method involves the reaction of o-aminothiophenol with 4-cyanobenzaldehyde in ethanol to form 4-(1,3-benzothiazol-2-yl)benzonitrile. This intermediate can then undergo further reactions to introduce the thiazole and ethoxyphenyl acetamide groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole and thiazole moieties can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Aromatic Rings
Halogenated Phenyl Derivatives
- Synthesized via microwave-assisted methods, this compound showed improved purity compared to conventional routes .
Alkoxy and Alkyl Substituents
- N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-4-nitrophenoxy)acetamide (): The nitro group (strong electron-withdrawing) contrasts with the ethoxy group (electron-donating), altering electronic distribution. This may increase reactivity in redox-mediated biological processes .
Heterocyclic Modifications
- N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) (): The piperazine-furan substituent introduces hydrogen-bonding and π-π stacking capabilities, enhancing interactions with enzymes like cyclooxygenase (COX).
-
- A sulfamoyl-thiazole derivative with antiviral activity. The sulfamoyl group improves solubility and target specificity compared to the ethoxyphenyl group, highlighting the role of polar substituents in pharmacokinetics .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions : Utilizing 1,3-benzothiazole and thiazole derivatives.
- Acetylation : Introducing the acetamide functional group through acetyl chloride or acetic anhydride.
- Purification Techniques : Employing chromatography methods to isolate the desired product with high purity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzothiazole derivatives. Specifically, this compound has shown:
- Antibacterial Activity : Effective against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) were found to be comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Antifungal Activity
The compound also exhibits antifungal properties against pathogens such as Candida albicans, with IC50 values indicating moderate effectiveness.
Anticancer Properties
Research has indicated that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Case Studies
Recent studies have explored the efficacy of this compound in various therapeutic contexts:
- Study on Antimicrobial Efficacy : A comparative study highlighted that the compound outperformed several existing antimicrobial agents in inhibiting bacterial growth in vitro .
- Anticancer Evaluation : A series of experiments on human cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide?
The compound is synthesized via coupling reactions between substituted thiazole amines and activated acetamide precursors. A representative method involves reacting 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with 2-(4-ethoxyphenyl)acetic acid derivatives using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or ethanol under mild conditions (0–25°C). Triethylamine is often added to neutralize byproducts. Post-reaction purification via trituration or recrystallization yields the target compound .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s dihedral angles between benzothiazole, thiazole, and 4-ethoxyphenyl moieties are analyzed to confirm conformational stability. Hydrogen-bonding networks (e.g., N–H⋯O, O–H⋯N) and π-π stacking interactions are mapped to assess packing efficiency. Software like SHELXL refines atomic displacement parameters and validates hydrogen atom placement using Fourier difference maps .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
In vitro assays include:
- COX-1/COX-2 inhibition : Testing via enzyme immunoassays using stably transfected cells or isolated blood platelets. IC₅₀ values are compared to reference inhibitors (e.g., indomethacin) .
- Antibacterial activity : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative strains, with mechanistic follow-ups (e.g., protein synthesis interference assays) .
Advanced Research Questions
Q. How do computational docking studies inform its interaction with cyclooxygenase (COX) isoforms?
Molecular docking (e.g., AutoDock Vina) predicts binding poses within COX-1/COX-2 active sites. The benzothiazole and thiazole rings engage in hydrophobic interactions with conserved residues (e.g., Tyr 385 in COX-1), while the 4-ethoxyphenyl group occupies the hydrophobic channel. Binding energy calculations (ΔG) and residue-specific contact maps guide selectivity optimization .
Q. What structural modifications enhance its selectivity for COX-2 over COX-1?
SAR studies reveal:
Q. How do crystallographic hydrogen-bonding patterns influence its supramolecular assembly?
Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into discrete motifs (e.g., R₂²(8) rings). The acetamide carbonyl forms N–H⋯O bonds with adjacent benzothiazole N atoms, while water-mediated O–H⋯O networks stabilize the lattice. These interactions correlate with solubility and thermal stability in solid-state formulations .
Q. What challenges arise in refining its crystal structure using SHELX?
Key issues include:
- Disordered solvent molecules : Isotropic refinement and occupancy adjustments are required for water/ethanol residues.
- Twinned crystals : TWIN/BASF commands in SHELXL resolve overlapping reflections. Validation tools (e.g., PLATON) check for missed symmetry .
Methodological Tables
Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Amide coupling | EDC·HCl, DCM, 0°C → RT | 85–91% | |
| Cyclization | NH₄SCN, AcOH, reflux | 72% |
Table 2: Biological Activity Data
| Assay | Target | IC₅₀/MIC | Comparison |
|---|---|---|---|
| COX-1 inhibition | Blood platelets | 9.01 ± 0.01 µM | Non-selective |
| Antibacterial (S. aureus) | Protein synthesis | 8 µg/mL | Comparable to ampicillin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
